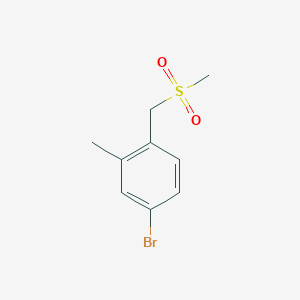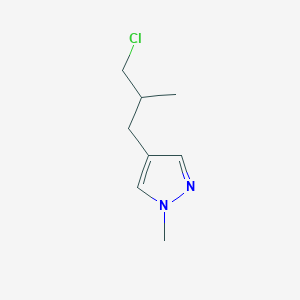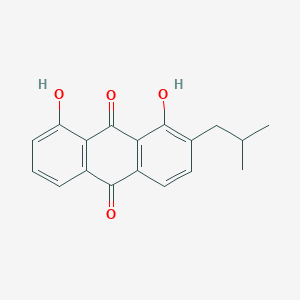![molecular formula C7H3F2NO B13144784 2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
2,6-Difluorobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluoroaniline with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction conditions often require elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the benzene ring or the oxazole ring, depending on the reagents and conditions used.
科学的研究の応用
2,6-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,6-Difluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2,6-Dichlorobenzo[d]oxazole
- 2,6-Dimethylbenzo[d]oxazole
- 2,6-Diethoxybenzo[d]oxazole
Comparison
2,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold in drug design. In contrast, other substituents like chlorine or alkyl groups may alter the compound’s reactivity and biological activity differently.
特性
分子式 |
C7H3F2NO |
|---|---|
分子量 |
155.10 g/mol |
IUPAC名 |
2,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChIキー |
NWSJJRMDJBUZNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)OC(=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


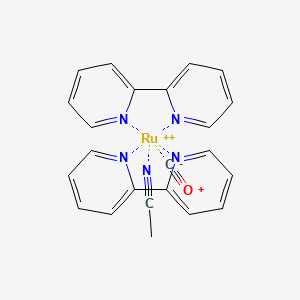
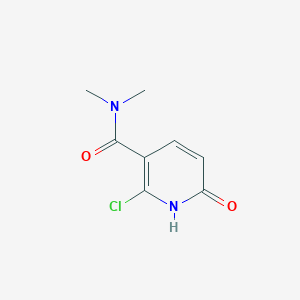
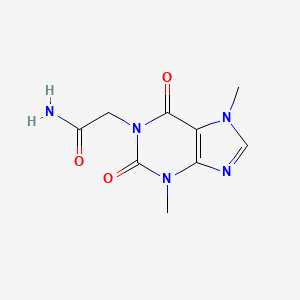

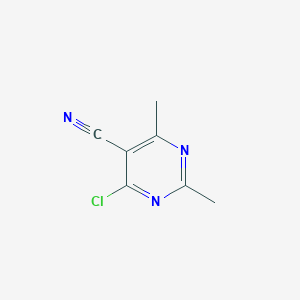
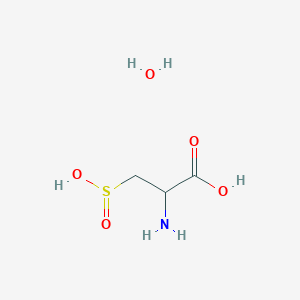
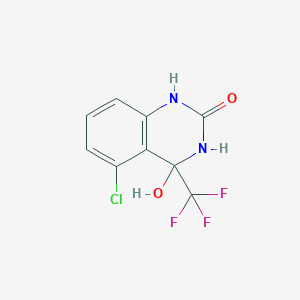
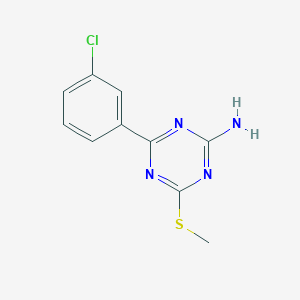
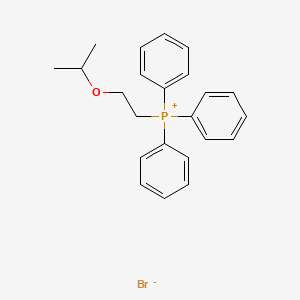
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
